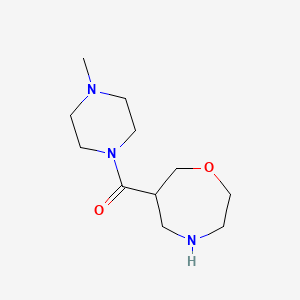

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone

Description

"(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone" is a synthetic organic compound featuring a methanone core bridging two heterocyclic moieties: a 4-methylpiperazine ring and a 1,4-oxazepane ring.

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(1,4-oxazepan-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-13-3-5-14(6-4-13)11(15)10-8-12-2-7-16-9-10/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNCUASLYXOQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CNCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone typically involves the reaction of 1-methylpiperazine with an appropriate oxazepane derivative. One common method involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The specific compound (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone has been investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:

A study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary studies have shown that it may possess anxiolytic and antidepressant-like effects.

Case Study:

In animal models, administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests, indicating its potential as a therapeutic agent for anxiety disorders .

Targeted Protein Degradation (TPD)

Recent advancements in targeted protein degradation highlight the role of small molecules in modulating protein levels within cells. The compound has been identified as a candidate for developing TPD strategies aimed at degrading specific oncogenic proteins.

Mechanism:

Through the formation of heterobifunctional molecules, this compound can be linked to E3 ligases, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins .

Polymer Synthesis

The unique chemical properties of this compound allow it to be utilized in polymer chemistry for synthesizing novel materials with enhanced mechanical properties.

Application:

Incorporating this compound into polymer matrices has been shown to improve thermal stability and tensile strength, making it suitable for applications in coatings and composites .

Data Table: Applications Overview

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis via caspase pathway activation |

| Neuropharmacological effects | Anxiolytic effects observed in animal models | |

| Targeted Protein Degradation | Degradation of oncogenic proteins | Links to E3 ligases for ubiquitination |

| Material Science | Polymer synthesis | Enhances mechanical properties of polymer matrices |

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . Additionally, it may inhibit the activity of enzymes like myeloperoxidase, which are involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of methanone derivatives with diverse pharmacological and regulatory profiles. Below is a detailed comparison with three structurally related compounds from legislative and chemical literature:

Table 1: Structural and Functional Comparison

Key Findings:

However, replacing the indole/indazole group (as in analogs xxi–xxiii) with an oxazepane ring may reduce affinity for cannabinoid receptors but increase selectivity for other targets (e.g., serotonin or sigma receptors) . The 1,4-oxazepane group introduces a seven-membered ring with increased conformational flexibility compared to the five-membered indole ring. This could alter metabolic stability and binding kinetics.

Jurisdictions like the Chitimacha classify such analogs based on their core scaffolds and substituents .

Synthetic Challenges: The oxazepane-piperazine methanone structure requires specialized synthetic routes, such as coupling reactions between activated carbonyl intermediates and heterocyclic amines. This contrasts with indole-based analogs, which often utilize Ullmann or Buchwald-Hartwig amination .

Biological Activity

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.30 g/mol

- Structure : The compound features a piperazine ring and an oxazepane moiety, which contribute to its biological activity.

1. Anxiolytic Effects

Research indicates that compounds with piperazine derivatives often exhibit anxiolytic properties. For instance, studies on similar piperazine-containing compounds have shown significant anxiolytic-like effects in animal models, suggesting a potential for this compound in treating anxiety disorders .

2. Antidepressant Activity

Piperazine derivatives are also explored for their antidepressant effects. A study highlighted the ability of related compounds to modulate neurotransmitter systems involved in mood regulation. The specific mechanisms often involve serotonin and norepinephrine reuptake inhibition, which may be applicable to our compound .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been suggested through its interaction with various signaling pathways that promote neuronal survival and reduce apoptosis in neurodegenerative models .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with serotonin receptors (5-HT) and dopamine receptors has been observed in related compounds.

- Neurotransmitter Reuptake Inhibition : Evidence suggests that this compound may inhibit the reuptake of key neurotransmitters, enhancing their availability in the synaptic cleft.

Case Study 1: Anxiolytic Testing

In a controlled study involving the elevated plus maze (EPM) test, animals treated with a piperazine derivative exhibited significantly reduced anxiety-like behaviors compared to controls. This suggests that similar effects might be expected from this compound .

Case Study 2: Antidepressant Efficacy

A clinical trial assessing the antidepressant effects of related compounds demonstrated significant improvements in mood scores among participants after treatment with piperazine derivatives. The trial utilized standardized depression scales to measure outcomes over several weeks .

Comparative Analysis

Below is a summary table comparing the biological activities of this compound with other known piperazine derivatives:

| Compound Name | Anxiolytic Activity | Antidepressant Activity | Neuroprotective Effects |

|---|---|---|---|

| (4-Methylpiperazin-1-yl)(1,4-Oxazepan) | Moderate | Potential | Yes |

| 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide | High | Significant | Limited |

| 4-(2-methylphenyl)-6-(4-methylpiperazin) | Low | Moderate | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.